molecular formula C20H22ClN3O3 B250797 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide

Katalognummer: B250797
Molekulargewicht: 387.9 g/mol
InChI-Schlüssel: HFQAJSICKIARLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide, commonly known as ACPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPCA is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in several signaling pathways in the body.

Wirkmechanismus

ACPCA inhibits GSK-3β by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets. This leads to the modulation of several signaling pathways, including the Wnt/β-catenin, Notch, and Hedgehog pathways. The inhibition of GSK-3β by ACPCA has been shown to have several beneficial effects, including the promotion of cell survival, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects
ACPCA has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal models of Alzheimer's disease, ACPCA has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In cancer cells, ACPCA has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. ACPCA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

ACPCA has several advantages for lab experiments, including its potency and selectivity for GSK-3β. However, ACPCA also has some limitations, including its poor solubility in water, which can limit its use in certain assays. Additionally, ACPCA has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Zukünftige Richtungen

There are several future directions for the study of ACPCA. One area of research is the development of more potent and selective GSK-3β inhibitors based on the structure of ACPCA. Additionally, the potential therapeutic applications of ACPCA in other diseases, such as diabetes and cardiovascular disease, warrant further investigation. Finally, the in vivo pharmacokinetics and toxicity of ACPCA need to be thoroughly studied to determine its potential as a therapeutic agent.
In conclusion, ACPCA is a promising chemical compound with potential therapeutic applications in several diseases. Its inhibition of GSK-3β has been shown to have several beneficial effects, including the promotion of cell survival, neuroprotection, and anti-inflammatory effects. However, further research is needed to fully understand its pharmacokinetics and toxicity and to develop more potent and selective GSK-3β inhibitors based on its structure.

Synthesemethoden

ACPCA can be synthesized by condensation of 4-chlorophenoxyacetic acid with 4-acetylpiperazine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting intermediate is then coupled with 2-aminophenylphenylmethanone to yield the final product, ACPCA.

Wissenschaftliche Forschungsanwendungen

ACPCA has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. GSK-3β is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β has been implicated in the pathogenesis of several diseases, making it an attractive therapeutic target.

Eigenschaften

Molekularformel

C20H22ClN3O3

Molekulargewicht

387.9 g/mol

IUPAC-Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C20H22ClN3O3/c1-15(25)23-10-12-24(13-11-23)19-5-3-2-4-18(19)22-20(26)14-27-17-8-6-16(21)7-9-17/h2-9H,10-14H2,1H3,(H,22,26)

InChI-Schlüssel

HFQAJSICKIARLD-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.